molecular formula C14H8N2Na2O6 B609737 Olsalazine sodium CAS No. 6054-98-4

Olsalazine sodium

Cat. No. B609737
CAS RN: 6054-98-4
M. Wt: 346.0178
InChI Key: ZJEFYLVGGFISGT-VRZXRVJBSA-L
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Description

Olsalazine sodium is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .


Molecular Structure Analysis

Olsalazine sodium has the molecular formula C14H8N2Na2O6 . Its average mass is 346.203 Da and its monoisotopic mass is 346.017761 Da .


Chemical Reactions Analysis

Olsalazine sodium is a pro-drug of 5-aminosalicylic acid (mesalamine) that is converted by the bacteria in the colon to mesalamine .


Physical And Chemical Properties Analysis

Olsalazine sodium is a yellow crystalline powder which melts with decomposition at 240°C . It is the sodium salt of a weak acid, soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether .

Scientific Research Applications

1. Treatment of Hyperuricemia

  • Application Summary: Olsalazine Sodium has been found to increase renal urate excretion by modulating urate transporters in hyperuricemic animals . This is significant because hyperuricemia, a condition characterized by high levels of uric acid in the blood, can lead to gout and other health problems.
  • Methods of Application: In the study, Olsalazine Sodium was administered at a dose of 5.0 mg/kg to hyperuricemic rats . The drug was found to decrease the levels of serum urate in these rats and noticeably improved the fractional excretion of urate and urate clearance .
  • Results: The administration of Olsalazine Sodium resulted in a decrease in the levels of serum urate in hyperuricemic rats, and noticeably improved the fractional excretion of urate and urate clearance . It also reduced the level of blood urea nitrogen in rats .

2. Treatment of Ulcerative Colitis

  • Application Summary: Olsalazine Sodium is used in the treatment of ulcerative colitis, particularly among patients who are intolerant of Sulfasalazine . It is a pro-drug of 5-aminosalicylic acid (mesalamine) that is converted by the bacteria in the colon to mesalamine .
  • Methods of Application: In a clinical trial, oral Olsalazine Sodium was compared at three different dose levels with placebo among patients with ulcerative colitis .
  • Results: The trial suggested that Olsalazine Sodium is effective for the treatment of ulcerative colitis and is well tolerated among patients intolerant to Sulfasalazine . A dose-response relationship was suggested because improvement was seen in the groups receiving Olsalazine .

3. Broad-Spectrum Anticancer Agent

  • Methods of Application: The methods of application in this context are not specified in the source .
  • Results: The outcomes of using Olsalazine Sodium as an anticancer agent are not specified in the source .

4. Prevention of Ulcerative Colitis Recurrence

  • Application Summary: Olsalazine Sodium is used in patients who have had ulcerative colitis to prevent the condition from recurring . It works inside the bowel by helping to reduce inflammation and other symptoms of the disease .
  • Methods of Application: The specific methods of application for preventing the recurrence of ulcerative colitis are not detailed in the source .
  • Results: The use of Olsalazine Sodium has been found to be effective in preventing the recurrence of ulcerative colitis .

5. Broad-Spectrum Anticancer Agent

  • Methods of Application: The methods of application in this context are not specified in the source .
  • Results: The outcomes of using Olsalazine Sodium as an anticancer agent are not specified in the source .

6. Prevention of Ulcerative Colitis Recurrence

  • Application Summary: Olsalazine Sodium is used in patients who have had ulcerative colitis to prevent the condition from recurring . It works inside the bowel by helping to reduce inflammation and other symptoms of the disease .
  • Methods of Application: The specific methods of application for preventing the recurrence of ulcerative colitis are not detailed in the source .
  • Results: The use of Olsalazine Sodium has been found to be effective in preventing the recurrence of ulcerative colitis .

Safety And Hazards

Olsalazine sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Olsalazine sodium is used in the treatment of ulcerative colitis . In 2006, the Australian biotech company Giaconda received a European patent for a combination therapy for treating constipation-predominant irritable bowel syndrome that uses olsalazine and the anti-gout drug colchicine .

Relevant Papers A paper titled “Olsalazine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Potential in Inflammatory Bowel Disease” provides a comprehensive review of Olsalazine . Another paper titled “An experimental study on ulcerative colitis as a potential target for probiotic therapy by Lactobacillus acidophilus with or without "olsalazine"” discusses the potential of using Olsalazine in combination with probiotics for the treatment of ulcerative colitis .

properties

IUPAC Name

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEFYLVGGFISGT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15722-48-2 (Parent)
Record name Olsalazine sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046796
Record name Olsalazine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olsalazine sodium

CAS RN

6054-98-4
Record name Olsalazine sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Olsalazine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5,5'-azodisalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLSALAZINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JEW0XG7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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